![molecular formula C21H23ClN6O3 B2518358 6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878718-67-3](/img/structure/B2518358.png)
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative, which is a class of molecules that play a crucial role in the structure of nucleic acids and are integral to the function of living cells. The specific structure of this compound includes a purine base that is modified with various substituents, including a 2-chlorophenyl group, a morpholine moiety, and additional methyl groups. These modifications can significantly alter the chemical and biological properties of the purine base.
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine ring system at specific positions to introduce various functional groups. According to the provided data, the synthesis of 6-(azolyl)purines can be achieved through reactions starting from base and nucleoside materials. For instance, treatment of 2,6-dichloropurine with imidazole can yield 2-chloro-6-(imidazol-1-yl)purine . Additionally, modified Appel reactions can be used to introduce imidazole groups at the C6 position of protected hypoxanthine and guanine derivatives . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the one described, is characterized by the orientation of the purine and appended rings. X-ray crystallography has shown that while some 6-(azolyl)purine derivatives exhibit coplanar conformations, others display significant twists between the planes of the purine and azolyl rings . This twist can influence the shielding effect above the N7 atom of the purine ring, which may affect the molecule's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by the substituents attached to the purine ring. For example, the presence of a 2-chlorophenyl group can facilitate nucleophilic aromatic substitution reactions (S_NAr), allowing for further functionalization of the molecule . The introduction of a morpholine group can also add to the complexity of potential chemical reactions, as morpholine is a versatile moiety that can participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives like the one described are determined by their molecular structure. The presence of substituents such as chlorophenyl and morpholine can affect the compound's solubility, stability, and reactivity. For instance, the electron-withdrawing effect of the chloro group and the electron-donating effect of the morpholine may influence the acidity of the purine hydrogen atoms and the overall polarity of the molecule. These properties are crucial for understanding the behavior of the compound in different environments and can guide its potential applications in chemical and biological systems.
Aplicaciones Científicas De Investigación
Kinase Inhibition for Therapeutic Applications
Compounds with structures related to the specified chemical have been identified as potential kinase inhibitors, useful in the treatment of diseases where kinase activity is dysregulated. For example, a class of inhibitors targeting the lck kinase, a critical enzyme in T-cell activation, was discovered through high-throughput screening, indicating the potential of such compounds in immunological disorders and cancer (Snow et al., 2002).
Antimicrobial and Antifungal Agents
Derivatives of imidazo- and pyrimidino[2,1-f]purines have shown significant biological activity, including receptor affinity and inhibition of specific phosphodiesterases, indicating their potential as a basis for developing new antimicrobial and antifungal agents (Zagórska et al., 2016).
Synthetic and Material Chemistry
Research into the synthesis and properties of mesoionic purinone analogs, for example, has provided insights into their chemical behavior and potential applications in material science. These compounds exhibit unique tautomeric forms and hydrolytic reactivity, which could be leveraged in designing new materials or chemical processes (Coburn & Taylor, 1982).
Anticancer Research
Novel compounds bearing the morpholinoethyl group and imidazole segment have been synthesized and tested for their anticancer activity. Some of these compounds demonstrated promising antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of such structures in oncology (Liu et al., 2018).
DNA Interaction Studies
Complexes containing imidazo[4,5-f]1,10-phenanthroline moieties have been investigated for their interactions with DNA. These studies provide valuable information on the binding modes and potential applications of these compounds in biochemistry and pharmacology, such as in the design of new chemotherapeutic agents (Xiong et al., 1999).
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-6-4-3-5-15(16)22)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFEUCRBJMMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)
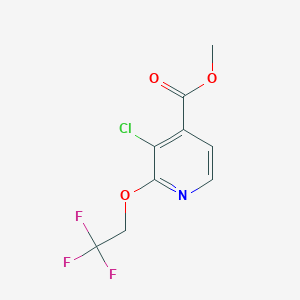
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
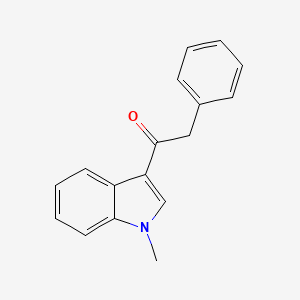
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)
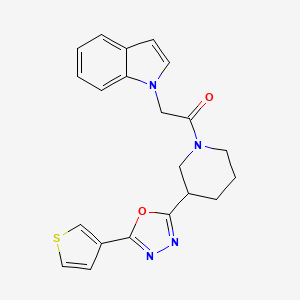
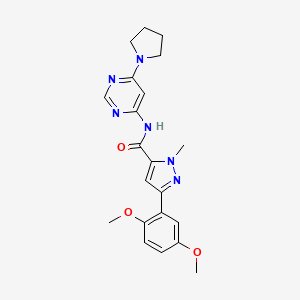
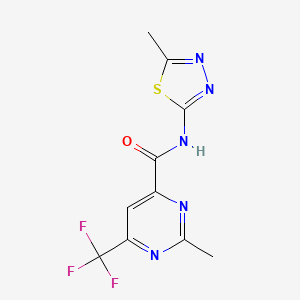
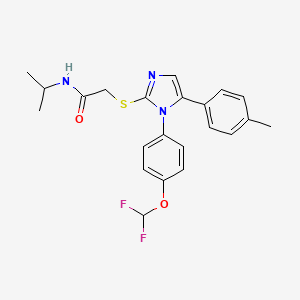
![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)
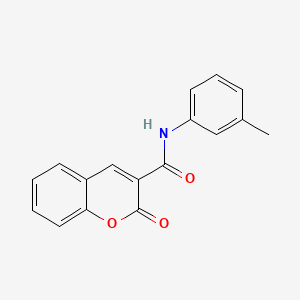
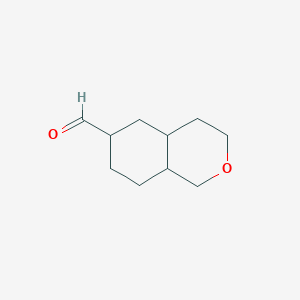
![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)
![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)